molecular formula C9H13BO5 B152733 2,4,6-Trimethoxyphenylboronic acid CAS No. 135159-25-0

2,4,6-Trimethoxyphenylboronic acid

Cat. No.: B152733
CAS No.: 135159-25-0
M. Wt: 212.01 g/mol
InChI Key: PKLRXZVPEQJTTJ-UHFFFAOYSA-N
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Description

2,4,6-Trimethoxyphenylboronic acid is an organic compound with the molecular formula C9H13BO5. It is a boronic acid derivative characterized by the presence of three methoxy groups attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trimethoxyphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction typically proceeds under an inert atmosphere to prevent oxidation and is conducted at low temperatures to control the reactivity of the Grignard reagent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding phenols or quinones.

    Reduction: The compound can be reduced to form boronic esters or alcohols.

    Substitution: It participates in various substitution reactions, including Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid reagent to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts are often employed in Suzuki-Miyaura reactions, with bases like potassium carbonate or sodium hydroxide to facilitate the reaction.

Major Products:

Scientific Research Applications

2,4,6-Trimethoxyphenylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,4,6-Trimethylphenylboronic acid
  • 2,4,6-Trifluorophenylboronic acid
  • 2,4,6-Trichlorophenylboronic acid

Comparison: 2,4,6-Trimethoxyphenylboronic acid is unique due to the presence of methoxy groups, which can enhance its solubility and reactivity compared to its methyl, fluoro, or chloro analogs. The methoxy groups can also provide additional sites for hydrogen bonding and other interactions, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

(2,4,6-trimethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO5/c1-13-6-4-7(14-2)9(10(11)12)8(5-6)15-3/h4-5,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLRXZVPEQJTTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1OC)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400722
Record name 2,4,6-Trimethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135159-25-0
Record name 2,4,6-Trimethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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